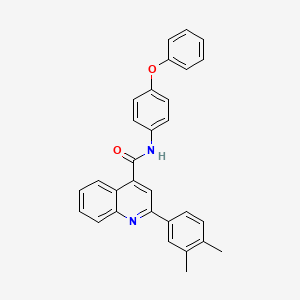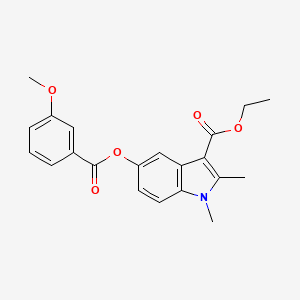
2-amino-7,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7,7-dimetil-5-oxo-4-(2,4,5-trimetoxifenil)-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo es un complejo compuesto orgánico conocido por sus propiedades estructurales únicas y sus posibles aplicaciones en varios campos científicos. Este compuesto pertenece a la clase de los cromenos, que son conocidos por sus diversas actividades biológicas y versatilidad sintética.
Métodos De Preparación
La síntesis de 2-amino-7,7-dimetil-5-oxo-4-(2,4,5-trimetoxifenil)-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la condensación de 2,4,5-trimetoxibenzaldehído con malononitrilo en presencia de una base, seguida de ciclización y posterior aminación. Las condiciones de reacción a menudo requieren temperaturas controladas y catalizadores específicos para garantizar un alto rendimiento y pureza. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala con consideraciones de costo, eficiencia e impacto ambiental.
Análisis De Reacciones Químicas
Este compuesto experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro o tetrahidro.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en los grupos amino o metoxi. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-amino-7,7-dimetil-5-oxo-4-(2,4,5-trimetoxifenil)-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas y materiales más complejos.
Biología: El compuesto exhibe potenciales actividades biológicas, incluidas propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como tintes, pigmentos y polímeros.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad biológica puede atribuirse a su capacidad de inhibir ciertas enzimas o receptores, lo que lleva a la modulación de los procesos celulares. Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
En comparación con otros compuestos similares, 2-amino-7,7-dimetil-5-oxo-4-(2,4,5-trimetoxifenil)-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo destaca por sus características estructurales únicas y sus diversas aplicaciones. Los compuestos similares incluyen otros derivados de cromeno con variaciones en los grupos sustituyentes, como:
- 2-amino-4-(2,4-dimetoxifenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo
- 2-amino-4-(3,4,5-trimetoxifenil)-7,7-dimetil-5-oxo-5,6,7,8-tetrahidro-4H-cromeno-3-carbonitrilo Estos compuestos comparten una estructura central similar, pero difieren en sus grupos sustituyentes, lo que lleva a variaciones en sus propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C21H24N2O5 |
|---|---|
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)8-13(24)19-17(9-21)28-20(23)12(10-22)18(19)11-6-15(26-4)16(27-5)7-14(11)25-3/h6-7,18H,8-9,23H2,1-5H3 |
Clave InChI |
FFVJSEIVXHMZCF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3OC)OC)OC)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B11664035.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B11664085.png)
![6-amino-4-[4-(propan-2-yl)phenyl]-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11664090.png)
![N-[2-methyl-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylpentanamide](/img/structure/B11664091.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11664094.png)
![4-{(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11664096.png)

![6-Methyl-2-(((5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-ol](/img/structure/B11664127.png)
![8-[(3-Ethoxy-4-hydroxy-5-iodophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11664128.png)
